

# Comparative Guide to the Clinical Efficacy of Adayosertib in PARP-Resistant Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The advent of Poly (ADP-ribose) polymerase inhibitors (PARP inhibitors) has significantly altered the treatment landscape for ovarian cancer, particularly for patients with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1] However, the development of resistance to PARP inhibitors, both primary and acquired, presents a growing clinical challenge, necessitating novel therapeutic strategies.[1][2] One promising approach involves targeting the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[3][4] Adavosertib (AZD1775), a first-in-class, selective WEE1 inhibitor, has shown significant clinical activity in PARP-resistant ovarian cancer by inducing synthetic lethality.[5][6]

This guide provides a comparative analysis of the clinical efficacy of adavosertib in this setting, supported by experimental data from key clinical trials, and contrasts it with other emerging therapeutic strategies.

## Mechanism of Action: Overcoming PARP Inhibitor Resistance

PARP inhibitors function by trapping PARP enzymes on DNA at sites of single-strand breaks. In cells with deficient HRR pathways, these stalled replication forks collapse into double-strand breaks that cannot be repaired, leading to cell death.[7] Resistance can emerge through various mechanisms, including the restoration of HRR function, stabilization of replication forks, or upregulation of drug efflux pumps.[2]







Adavosertib circumvents these resistance mechanisms by targeting a different vulnerability. WEE1 kinase is a key gatekeeper of the G2/M checkpoint, preventing cells from entering mitosis in the presence of DNA damage to allow time for repair.[8] High-grade serous ovarian cancer (HGSOC) is characterized by a high prevalence of TP53 mutations (>95%), which disables the G1/S checkpoint.[7] This makes these cancer cells highly dependent on the WEE1-regulated G2/M checkpoint to manage DNA damage and replication stress.[7][9]

By inhibiting WEE1, adavosertib abrogates this last-resort checkpoint, forcing cells with damaged DNA into premature and catastrophic mitosis, leading to apoptosis.[5] This is particularly effective in combination with PARP inhibitors, where the accumulation of DNA damage is enhanced, creating a powerful synthetic lethal interaction.





Click to download full resolution via product page

**Caption:** Signaling pathway of Adavosertib and PARP inhibitors.



### **Clinical Efficacy Data: The EFFORT Trial**

The primary evidence for adavosertib's efficacy in PARP-resistant ovarian cancer comes from the randomized, two-arm, non-comparative phase II EFFORT trial (NCT03579316).[10][11] This study evaluated adavosertib as a monotherapy and in combination with the PARP inhibitor olaparib in women with recurrent ovarian cancer who had progressed on a prior PARP inhibitor. [10][12]

The results demonstrated clinically meaningful activity for both adavosertib monotherapy and the combination regimen.[9][10] Notably, the combination of adavosertib and olaparib yielded a higher clinical benefit rate (CBR), suggesting a synergistic effect.[9][12] Responses were observed regardless of BRCA mutation status, although higher response rates were seen in the BRCA wild-type population, particularly with the combination therapy.[7][9]

## Table 1: Efficacy Outcomes from the Phase II EFFORT Trial



| Endpoint                                  | Adavosertib Monotherapy<br>(n=35) | Adavosertib + Olaparib<br>(n=35) |
|-------------------------------------------|-----------------------------------|----------------------------------|
| Overall Population                        |                                   |                                  |
| Objective Response Rate (ORR)             | 23% (95% CI, 12%-38%)[9]          | 29% (95% CI, 14%-44%)[9]         |
| Clinical Benefit Rate (CBR) <sup>1</sup>  | 63% (95% CI, 48%-76%)[9]          | 89% (95% CI, 76%-96%)[9]         |
| Median Duration of Response (DoR)         | 5.5 months[10][12]                | 6.4 months[10][12]               |
| Median Progression-Free<br>Survival (PFS) | 5.5 months[10]                    | 6.8 months[10]                   |
| BRCA-Mutant Subgroup                      |                                   |                                  |
| Objective Response Rate (ORR)             | 20%[7][9]                         | 19%[7][9]                        |
| Clinical Benefit Rate (CBR) <sup>1</sup>  | 67%[7][9]                         | 81%[7][9]                        |
| BRCA Wild-Type Subgroup                   |                                   |                                  |
| Objective Response Rate (ORR)             | 31%[7][9]                         | 39%[7][9]                        |
| Clinical Benefit Rate (CBR) <sup>1</sup>  | 69%[7][9]                         | 94%[7][9]                        |

<sup>&</sup>lt;sup>1</sup>CBR defined as objective response or stable disease > 16 weeks.[3]

### **Comparison with Alternative Strategies**

While adavosertib shows promise, several other strategies are being investigated to overcome PARP inhibitor resistance. These approaches often involve combining PARP inhibitors with agents that target other pathways crucial for cancer cell survival.

# **Table 2: Comparison of Selected Therapies in PARP- Resistant Ovarian Cancer**



| Treatment Strategy               | Key Trial /<br>Evidence          | Efficacy Endpoint   | Result                                          |
|----------------------------------|----------------------------------|---------------------|-------------------------------------------------|
| WEE1 Inhibition                  |                                  |                     |                                                 |
| Adavosertib +<br>Olaparib        | EFFORT (Phase II) [10]           | ORR                 | 29%[10]                                         |
| Adavosertib<br>Monotherapy       | EFFORT (Phase II)<br>[10]        | ORR                 | 23%[10]                                         |
| Anti-Angiogenic Combination      |                                  |                     |                                                 |
| Olaparib + Cediranib¹            | Phase II<br>(NCT01116648)[1]     | Median PFS          | 17.7 months (vs. 9.0 for Olaparib alone)[1]     |
| Checkpoint Inhibitor Combination |                                  |                     |                                                 |
| Olaparib +<br>Durvalumab¹        | MEDIOLA (Phase II<br>Basket)[13] | ORR (gBRCAm cohort) | 71.9%                                           |
| Chemotherapy<br>Combination      |                                  |                     |                                                 |
| Adavosertib +<br>Gemcitabine²    | Phase II<br>(NCT02151292)[8][14] | Median PFS          | 4.6 months (vs. 3.0 for Gemcitabine alone) [14] |

<sup>1</sup>Note: These trials were conducted in platinum-sensitive recurrent ovarian cancer, not exclusively a PARP-resistant population, but provide context for combination strategies. <sup>2</sup>Conducted in platinum-resistant/refractory ovarian cancer, a population with significant overlap with PARP resistance.

### **Experimental Protocols**

A clear understanding of the experimental design is crucial for interpreting clinical data. The methodology for the pivotal EFFORT trial is detailed below.



#### Protocol: EFFORT Phase II Trial (NCT03579316)

- Study Design: A randomized, two-arm, non-comparative phase II study designed to evaluate the efficacy of adavosertib with or without olaparib.[10][11]
- Patient Population:
  - Inclusion Criteria: Women with recurrent ovarian, fallopian tube, or primary peritoneal cancer; documented progressive disease on a prior PARP inhibitor; measurable disease per RECIST 1.1; adequate end-organ function.[3][10]
  - Patient Characteristics: The trial enrolled 80 patients. The median age was 60, 64% had platinum-resistant disease, and 48% had a germline or somatic BRCA mutation.[3]
- Treatment Regimens (21-day cycles):
  - Arm 1 (Adavosertib Monotherapy): Adavosertib 300 mg orally, once daily on days 1-5 and 8-12.[3][10]
  - Arm 2 (Combination Therapy): Adavosertib 150 mg orally, twice daily on days 1-3 and 8 10, plus Olaparib 200 mg orally, twice daily on days 1-21.[3][10]
- Endpoints:
  - Primary Endpoint: Objective Response Rate (ORR) assessed per RECIST 1.1.[3][10]
  - Secondary Endpoints: Safety and tolerability, duration of response (DoR), clinical benefit rate (CBR), and progression-free survival (PFS).[10]





Click to download full resolution via product page

Caption: Experimental workflow for the EFFORT Phase II clinical trial.



### Safety and Tolerability

The toxicity profile of adavosertib is a critical consideration. In the EFFORT trial, adverse events were common but generally manageable with supportive care and dose modifications.
[3][10] The combination arm showed a higher incidence of Grade 3/4 toxicities compared to the monotherapy arm.[3][10]

Table 3: Key Grade 3/4 Treatment-Related Adverse

**Events (EFFORT Trial)** 

| Adverse Event      | Adavosertib Monotherapy<br>(51% total) | Adavosertib + Olaparib<br>(76% total) |
|--------------------|----------------------------------------|---------------------------------------|
| Neutropenia        | 13%[3]                                 | 15%[3]                                |
| Thrombocytopenia   | 10%[3]                                 | 20%[3]                                |
| Diarrhea           | 8%[3]                                  | 12%[3]                                |
| Anemia             | -                                      | 10%[3]                                |
| Fatigue            | -                                      | 12%[3]                                |
| Dose Modifications |                                        |                                       |
| Dose Interruptions | 72%[3]                                 | 88%[3][10]                            |
| Dose Reductions    | 51%[3]                                 | 71%[3][10]                            |

The high rates of dose interruption and reduction, particularly in the combination arm, highlight the need to optimize dosing schedules.[9] To address this, studies like the STAR trial (NCT04197713) are investigating sequential dosing of adavosertib and olaparib to improve tolerability while maintaining efficacy.[9][15] Early results from this approach show a favorable safety profile with promising clinical activity.[15][16]

#### **Biomarkers and Future Directions**

Identifying patients most likely to benefit from WEE1 inhibition is a key area of ongoing research. While the EFFORT trial showed benefit irrespective of BRCA status, other biomarkers are emerging.[9]







- TP53 Mutation: As WEE1 inhibition exploits a dependency created by a non-functional G1/S checkpoint, the near-universal presence of TP53 mutations in HGSOC provides a strong biological rationale for its use in this population.[7][17][18]
- CCNE1 Amplification: Amplification of CCNE1, which encodes Cyclin E, leads to high replication stress, making cells more dependent on the G2/M checkpoint. Preclinical and clinical data suggest CCNE1 amplification is a potential predictive biomarker for adavosertib sensitivity.[19][20]

Conversely, understanding mechanisms of resistance to adavosertib is also crucial. Preclinical studies have shown that upregulation of Myt1, a related kinase that can also phosphorylate CDK1, may contribute to acquired resistance.[21][22]





Click to download full resolution via product page

Caption: Biomarker-driven patient stratification for Adavosertib therapy.

#### Conclusion

Adavosertib, both as a monotherapy and in combination with olaparib, has demonstrated promising clinical efficacy in women with PARP-resistant ovarian cancer.[9][10][12] The WEE1 inhibitor addresses a key vulnerability in TP53-mutated cancers, representing a rational and effective strategy to overcome PARP inhibitor resistance. While the toxicity of combination regimens requires careful management and schedule optimization, adavosertib is a significant



addition to the therapeutic arsenal. Future research will focus on validating predictive biomarkers like CCNE1 amplification, clarifying mechanisms of resistance, and exploring novel combination strategies to further improve outcomes for this challenging patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PARP inhibitors in ovarian cancer: overcoming resistance with combination strategies -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. EFFORT: EFFicacy Of adavosertib in parp ResisTance: A randomized two-arm non-comparative phase II study of adavosertib with or without olaparib in women with PARP-resistant ovarian cancer. | Performance Analytics [scinapse.io]
- 5. metapress.com [metapress.com]
- 6. Adavosertib in Combination with Olaparib in Patients with Refractory Solid Tumors: An Open-Label, Dose-Finding, and Dose-Expansion Phase Ib Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming PARP Inhibitor and Platinum Resistance with WEE1 Inhibitors in Ovarian Cancer | Published in healthbook TIMES Oncology Hematology [oncohema.healthbooktimes.org]
- 8. Addition of Wee1 Inhibitor Adavosertib to Gemcitabine in Platinum-Resistant/Refractory Recurrent Ovarian Cancer The ASCO Post [ascopost.com]
- 9. onclive.com [onclive.com]
- 10. EFFORT Study of Adavosertib with or without Olaparib in Women with PARP-Resistant Ovarian Cancer [theoncologynurse.com]
- 11. asco.org [asco.org]
- 12. Adavosertib Effective in PARP-Resistant Ovarian Cancer The ASCO Post [ascopost.com]



- 13. onclive.com [onclive.com]
- 14. ajmc.com [ajmc.com]
- 15. Sequential Dosing of Olaparib and Adavosertib in Patients With Advanced Tumors The ASCO Post [ascopost.com]
- 16. Anti-cancer drugs, olaparib and adavosertib, work best when given sequentially in patients with advanced tumours driven by DNA damage response mutations: result [ecancer.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A Biomarker-enriched, Randomized Phase II Trial of Adavosertib (AZD1775) Plus Paclitaxel and Carboplatin for Women with Platinum-sensitive TP53-mutant Ovarian Cancer
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition -PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Guide to the Clinical Efficacy of Adavosertib in PARP-Resistant Ovarian Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544475#clinical-efficacy-of-adavosertib-in-parp-resistant-ovarian-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com